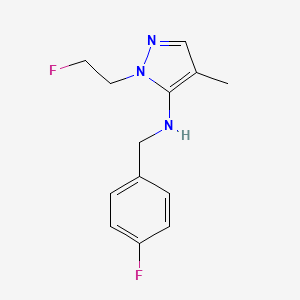

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Description

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by a 4-fluorobenzyl group at the pyrazole N1-position, a 2-fluoroethyl chain at the C5-amine, and a methyl substituent at C4. Pyrazole-based compounds are widely explored in medicinal chemistry due to their versatile pharmacological profiles, including kinase inhibition, anti-inflammatory, and antimicrobial activities. The strategic incorporation of fluorine atoms aims to enhance metabolic stability, lipophilicity, and target binding affinity, leveraging fluorine’s electronegativity and small atomic radius .

Properties

Molecular Formula |

C13H15F2N3 |

|---|---|

Molecular Weight |

251.27 g/mol |

IUPAC Name |

2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C13H15F2N3/c1-10-8-17-18(7-6-14)13(10)16-9-11-2-4-12(15)5-3-11/h2-5,8,16H,6-7,9H2,1H3 |

InChI Key |

DJWLCBRSODYODC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)CCF)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-1H-pyrazol-5-amine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-fluorobenzyl chloride under similar conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl and fluorophenyl groups enhance its binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Pharmacological Profile

The compound’s structure combines fluorinated alkyl and aryl groups with a pyrazole core. The 4-fluorobenzyl group likely contributes to π-π stacking interactions in target binding, while the 2-fluoroethyl chain may improve solubility and reduce metabolic oxidation compared to non-fluorinated ethyl groups. The methyl substituent at C4 could sterically shield the pyrazole ring from enzymatic degradation.

Comparative Analysis with Structurally Related Compounds

Substitution Patterns and Electronic Effects

- Compound 41 (N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide): This pyrazole-thiazole hybrid () lacks fluorine but includes a thiazole-acetamide moiety, enabling hydrogen bonding.

Compound 63 (Benzoimidazole-triazolyl derivative, ) :

The trifluoromethyl group in compound 63 introduces strong electron-withdrawing effects, similar to the target’s fluorobenzyl group. However, the benzoimidazole core may confer distinct binding modes compared to pyrazole-based structures .

Physicochemical Properties

Fluorination typically increases logP (lipophilicity) and reduces polar surface area (PSA). For example:

- The target compound’s fluorobenzyl group likely elevates logP compared to compound 41’s acetamide (PSA ~50 Ų vs. ~80 Ų).

- The 2-fluoroethyl chain may lower solubility relative to compound 63’s triazolyl-pyridinyl ether but improve bioavailability over chlorinated analogs .

Pharmacological Implications

- Metabolic Stability: Fluorine’s resistance to oxidative metabolism suggests superior stability for the target compound compared to chlorinated () or non-fluorinated () analogs.

- Target Selectivity : The fluorobenzyl group may enhance selectivity for fluorine-sensitive targets (e.g., fluorophilic enzyme pockets) over compound 41’s thiazole-acetamide, which could bind more broadly .

Data Tables

Biological Activity

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole derivative class. This compound features a unique structure that includes fluorine substitutions, which significantly enhance its biological activity and metabolic stability. The molecular formula is with a molecular weight of 251.27 g/mol.

The presence of fluorine atoms in the compound contributes to its lipophilicity and ability to form stronger hydrogen bonds, making it a promising candidate for pharmaceutical applications. The synthesis typically involves several steps, including the formation of the pyrazole ring and subsequent fluorination and alkylation processes.

| Property | Value |

|---|---|

| Molecular Formula | C13H15F2N3 |

| Molecular Weight | 251.27 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |

| InChI | InChI=1S/C13H15F2N3/c1-10-9-18(7-6-14)17-13(10)16-8-11-2-4-12(15)5-3-11/h2-5,9H,6-8H2,1H3,(H,16,17) |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorinated structure enhances binding affinity and selectivity towards these targets, potentially leading to therapeutic effects in various diseases.

Case Studies and Research Findings

- Inhibition Studies : Research has shown that pyrazole derivatives can act as selective inhibitors for various kinases, including p38 MAP kinase. The structural optimization of similar compounds has led to the identification of highly selective inhibitors that exhibit significant biological activity .

- Anticancer Activity : Compounds with similar structures have been evaluated for their anticancer properties. For instance, studies indicate that pyrazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The incorporation of fluorine atoms may enhance these effects by improving the compounds' pharmacokinetic profiles .

Comparative Analysis with Other Pyrazole Derivatives

The following table summarizes key biological activities of selected pyrazole derivatives compared to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.